

physicochemical characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)benzophenone

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An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. As a substituted benzophenone, it belongs to a class of compounds recognized as a "ubiquitous scaffold in medicinal chemistry" due to its presence in numerous bioactive molecules and its utility as a versatile synthetic building block.^{[1][2]} The presence of three distinct functional moieties—a chloro group, a trifluoromethyl group, and a benzoyl group—imparts a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of **2-Chloro-5-(trifluoromethyl)benzophenone**. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications in synthesis, process development, and analytical characterization. The information herein is synthesized from established chemical data sources and proven analytical methodologies to ensure scientific integrity and practical utility.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research and development. The fundamental identifiers and physical properties for **2-Chloro-5-(trifluoromethyl)benzophenone** are summarized below.

Table 1: Key Identifiers

Identifier	Value	Source
CAS Number	789-96-8	[3] [4]
Molecular Formula	C ₁₄ H ₈ ClF ₃ O	[4] [5]
Molecular Weight	284.66 g/mol	[4]
Monoisotopic Mass	284.02158 Da	[5]
IUPAC Name	[2-chloro-5-(trifluoromethyl)phenyl]-phenylmethanone	[5]
SMILES	<chem>C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl</chem>	[5]
InChIKey	QHDJJBSLUFASY-UHFFFAOYSA-N	[5]

Table 2: Physicochemical Properties

Property	Value / Description	Rationale & Notes
Appearance	Expected to be a solid at room temperature.	Benzophenone and its substituted derivatives are typically crystalline solids.
Solubility	Sparingly soluble in water; soluble in most organic solvents such as dichloromethane, acetone, and ethyl acetate.	The largely nonpolar aromatic structure dictates its solubility profile. This is typical for similar compounds like 2-chloro-5-(trifluoromethyl)pyridine.[6]
Melting Point	Data not readily available in public literature.	Must be determined experimentally. For context, the related compound 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C.
Boiling Point	Data not readily available in public literature.	Must be determined experimentally under vacuum to prevent decomposition. The related compound 2'-Chloro-5'-(trifluoromethyl)acetophenone has a boiling point of 204-205 °C.[7]
XlogP (predicted)	4.8	This high value indicates significant lipophilicity, suggesting high membrane permeability and low aqueous solubility.[5]

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of **2-Chloro-5-(trifluoromethyl)benzophenone**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - ^1H NMR: The spectrum will be characterized by complex multiplets in the aromatic region (approx. 7.4-7.9 ppm) corresponding to the eight distinct protons on the two phenyl rings. The specific substitution pattern removes symmetry, leading to a complex splitting pattern.
 - ^{13}C NMR: Key signals include the carbonyl carbon ($\text{C}=\text{O}$) resonance (typically >190 ppm), the quaternary carbon attached to the $-\text{CF}_3$ group (which will show coupling to fluorine), and the various aromatic carbons. A reference spectrum is available that can be used for comparison.[\[8\]](#)
 - ^{19}F NMR: This is a critical technique for any trifluoromethyl-containing compound. A sharp singlet is expected for the $-\text{CF}_3$ group. Based on analogous structures, the chemical shift is anticipated to be in the range of -60 to -65 ppm. For instance, 1-nitro-2-(trifluoromethyl)benzene shows a singlet at -60.13 ppm.[\[9\]](#)
- Mass Spectrometry (MS) The compound's mass and fragmentation pattern are definitive. The monoisotopic mass is 284.02158 Da.[\[5\]](#) Under Electron Ionization (EI), characteristic fragmentation would involve cleavage at the carbonyl group, leading to benzoyl cations and substituted phenyl cations. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[\[5\]](#)

Table 3: Predicted m/z for Common Adducts

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	285.02886
$[\text{M}+\text{Na}]^+$	307.01080
$[\text{M}-\text{H}]^-$	283.01430

Source: PubChemLite[\[5\]](#)

- Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong, sharp absorption band around $1660\text{-}1680\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ (ketone) stretching vibration. Other key signals include C-H stretching for the aromatic rings ($\sim 3050\text{-}3100\text{ cm}^{-1}$), C=C ring

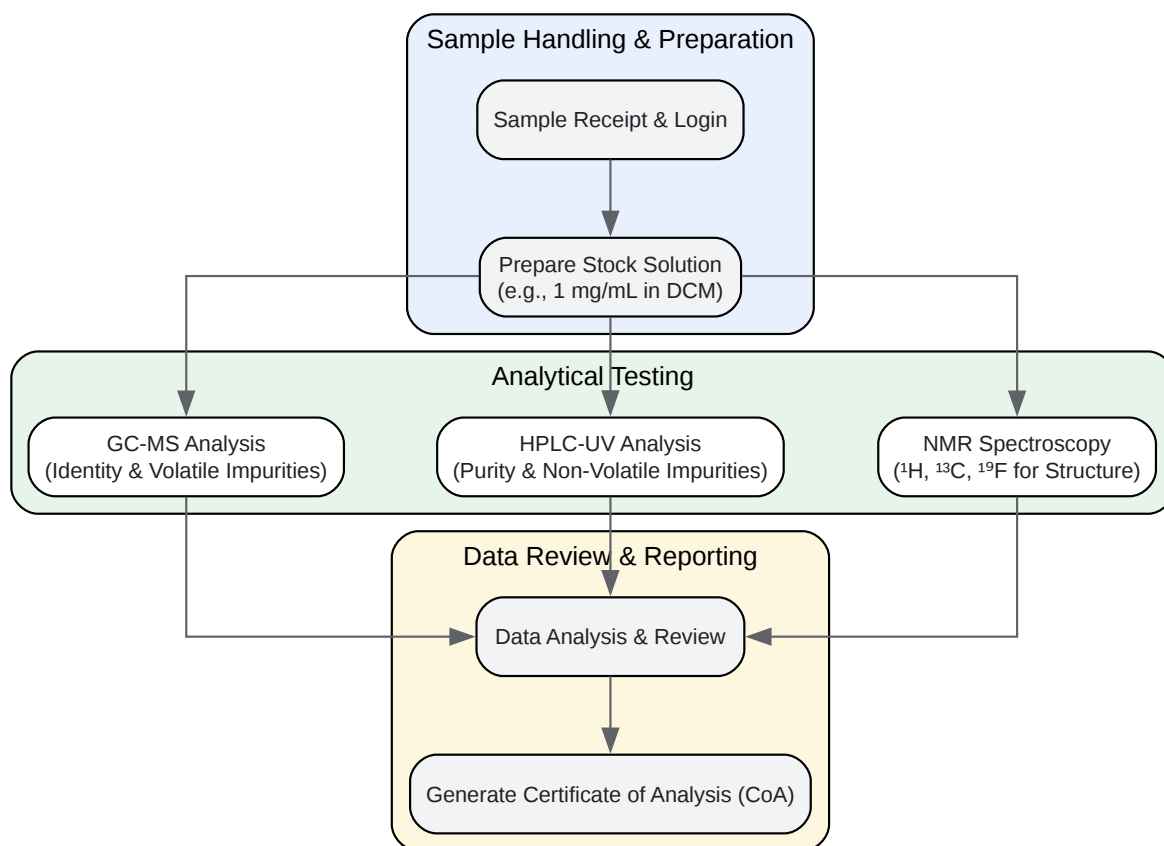
stretching ($\sim 1450\text{--}1600\text{ cm}^{-1}$), and characteristic bands for C-Cl and C-F vibrations in the fingerprint region.

Analytical Workflows and Protocols

Purity assessment and quantification are critical for any chemical intermediate. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.^[10]

Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for receiving, characterizing, and releasing a sample of **2-Chloro-5-(trifluoromethyl)benzophenone** in a research or quality control setting.



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Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a self-validating method for assessing the purity and confirming the identity of **2-Chloro-5-(trifluoromethyl)benzophenone**.

1. Rationale and Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the chosen method due to the compound's expected volatility and thermal stability. Splitless injection is selected to maximize sensitivity for trace impurity detection.^[11] The MS detector provides definitive identification based on the mass-to-charge ratio and fragmentation pattern, which is superior to detectors that rely solely on retention time.

2. Materials and Reagents:

- **2-Chloro-5-(trifluoromethyl)benzophenone** sample
- Dichloromethane (DCM), HPLC or GC-grade
- Anhydrous Sodium Sulfate
- Class A Volumetric flasks and pipettes
- Autosampler vials with caps

3. Step-by-Step Methodology:

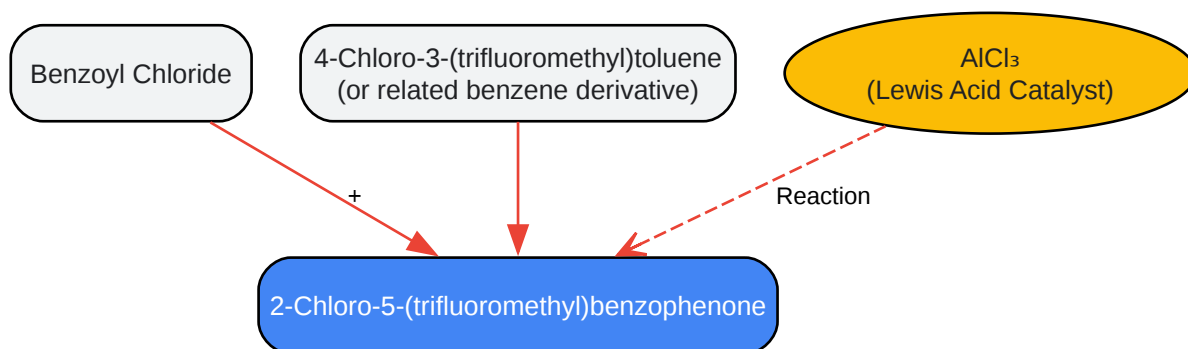
- Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM to create a 1 mg/mL stock solution. c. Transfer an aliquot of the solution into an autosampler vial for analysis.
- Instrumentation (Typical Conditions):
 - Gas Chromatograph: Agilent GC system or equivalent.
 - Injector: Splitless mode, 250 °C.

- Column: High-resolution fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer: Operated in Electron Ionization (EI) mode.
- Scan Range: 40-450 amu.
- Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern and library data. c. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. d. Identify any impurities present at >0.05% area.

Synthesis and Reactivity Context

Understanding the synthetic origin of a compound provides insight into potential process-related impurities. Benzophenones are commonly synthesized via Friedel-Crafts acylation.^[12] This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Plausible Synthetic Route: Friedel-Crafts Acylation



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Caption: Plausible Friedel-Crafts acylation route to the target compound.

This synthetic pathway suggests that potential impurities could include unreacted starting materials, isomers formed from non-regioselective acylation, or polysubstituted byproducts. The analytical methods described in Section 3 are designed to detect and quantify such impurities.

Safety and Handling

Based on safety data sheets for **2-Chloro-5-(trifluoromethyl)benzophenone** and structurally related compounds, appropriate handling procedures are mandatory.[\[13\]](#)[\[14\]](#)

Table 4: GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed. [13]
Skin Irritation	H315	Causes skin irritation. [13] [14]
Eye Irritation	H319	Causes serious eye irritation. [13] [14]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[\[13\]](#)
[\[14\]](#) |

Core Handling Requirements:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[13\]](#)[\[14\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[\[13\]](#)

- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[13]

Conclusion

2-Chloro-5-(trifluoromethyl)benzophenone is a highly functionalized intermediate with a distinct set of physicochemical properties defined by its aromatic, halogen, and carbonyl components. Its high lipophilicity, characteristic spectroscopic fingerprint, and predictable reactivity make it a valuable tool for synthetic chemists. The analytical protocols detailed in this guide provide a robust framework for ensuring its identity, purity, and quality in a research or manufacturing setting. Adherence to the outlined safety and handling procedures is essential for mitigating the associated health hazards. This technical guide serves as a foundational resource for professionals leveraging this compound in the development of novel pharmaceuticals and agrochemicals.

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